Methyl 2,4-dibromobutyrate

Overview

Description

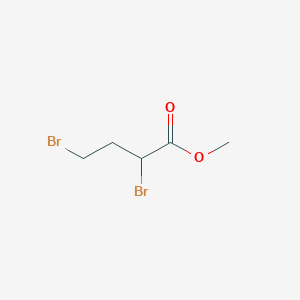

Methyl 2,4-dibromobutyrate is an organic compound with the molecular formula C5H8Br2O2 and a molecular weight of 259.92 g/mol . It is a brominated ester that is commonly used as an intermediate in organic synthesis. The compound is characterized by its two bromine atoms attached to the second and fourth carbon atoms of the butyrate chain, with a methyl ester group at the terminal position .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,4-dibromobutyrate can be synthesized through the bromination of methyl butyrate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions .

Another method involves the reaction of 2,4-dibromobutyryl bromide with methanol. This reaction is typically conducted in the presence of a base such as sodium hydroxide (NaOH) to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination and esterification reactions are optimized for efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dibromobutyrate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as azide (N3-) to form azido derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding butyrate ester without bromine atoms.

Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Sodium Azide (NaN3): Used in substitution reactions to replace bromine atoms with azide groups.

Hydrogen (H2) and Palladium on Carbon (Pd/C): Used in reduction reactions to remove bromine atoms.

Potassium Permanganate (KMnO4): Used in oxidation reactions to convert the ester to a carboxylic acid.

Major Products Formed

2-Azido-4-bromobutyrate: Formed from the substitution reaction with sodium azide.

Butyrate Ester: Formed from the reduction reaction.

Carboxylic Acid Derivatives: Formed from oxidation reactions.

Scientific Research Applications

Methyl 2,4-dibromobutyrate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: Utilized in the preparation of stereoisomers of azetidine-2-carboxylic amide derivatives, which have potential therapeutic applications.

Material Science: Employed in the synthesis of polymers and other advanced materials.

Biological Studies: Used in the study of enzyme-catalyzed reactions and metabolic pathways involving brominated compounds.

Mechanism of Action

The mechanism of action of methyl 2,4-dibromobutyrate involves its reactivity due to the presence of bromine atoms. The bromine atoms make the compound highly reactive towards nucleophiles, facilitating substitution reactions. The ester group also allows for various transformations, including hydrolysis and transesterification .

Comparison with Similar Compounds

Similar Compounds

Benzyl 2,4-dibromobutyrate: Similar structure but with a benzyl group instead of a methyl group.

Ethyl 2,4-dibromobutyrate: Similar structure but with an ethyl group instead of a methyl group.

Methyl 2-bromo-2-methylpropionate: Similar ester structure but with different bromination pattern.

Uniqueness

Methyl 2,4-dibromobutyrate is unique due to its specific bromination pattern and the presence of a methyl ester group. This combination makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations and applications .

Biological Activity

Methyl 2,4-dibromobutyrate (M2DB), a compound with the molecular formula CHBrO, is notable for its diverse biological activities and applications in organic synthesis. This article explores its biological activity, mechanisms of action, and implications in medicinal chemistry, supported by relevant data and case studies.

This compound features a methyl ester group at one end of a linear carbon chain, with bromine atoms attached to the second and fourth carbon atoms. This unique structure contributes to its reactivity and potential biological effects. The compound has a molecular weight of 259.92 g/mol and is classified as an irritant, posing risks upon skin or respiratory exposure .

The biological activity of M2DB is largely attributed to its ability to undergo nucleophilic substitution reactions due to the presence of the bromine atoms. These reactions allow M2DB to interact with various biological molecules, including proteins and nucleic acids. The compound is also known for its role as an alkylating agent, which can introduce bulky alkyl groups into biological systems .

1. Organic Synthesis

M2DB serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows for the formation of complex structures through substitution and reduction reactions .

2. Medicinal Chemistry

Research has highlighted M2DB's potential in developing therapeutics. It has been utilized in synthesizing stereoisomers of azetidine-2-carboxylic amide derivatives, which exhibit promising therapeutic properties .

3. Antimicrobial Activity

Recent studies have investigated M2DB's antimicrobial properties. For instance, related dibromobutyric compounds have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) strains, suggesting that M2DB may possess similar antimicrobial capabilities .

Case Study: Antimicrobial Efficacy

A comparative study analyzed several dibromobutyrate derivatives for their antimicrobial activity against MRSA and methicillin-sensitive Staphylococcus aureus (MSSA). The findings indicated that specific derivatives exhibited improved potency compared to their non-brominated counterparts. The minimum inhibitory concentrations (MICs) were significantly lower for these compounds, highlighting the potential therapeutic index of brominated esters like M2DB .

| Compound | MIC (µg/mL) | Activity against MRSA | Activity against MSSA |

|---|---|---|---|

| M2DB | TBD | Effective | Effective |

| Compound A | TBD | Superior | Superior |

| Compound B | TBD | Inferior | Inferior |

Case Study: Synthesis Pathways

An investigation into the synthetic routes for M2DB revealed various methods involving bromination processes. One notable method includes the use of bromine in the presence of catalysts such as iron or aluminum bromide to achieve selective bromination at the 2 and 4 positions .

Safety and Toxicological Considerations

This compound is classified as an irritant with potential health risks upon exposure. Precautionary measures should be taken when handling this compound to mitigate risks associated with skin, eye, and respiratory irritation .

Q & A

Basic Research Questions

Q. What are the key steps and considerations in synthesizing Methyl 2,4-dibromobutyrate from δ-butyrolactone?

- Methodological Answer : The synthesis involves brominating δ-butyrolactone with bromine in the presence of a catalyst at elevated temperatures (exact catalyst unspecified in evidence). Key steps include:

Bromination : React δ-butyrolactone with bromine to form this compound.

Work-up : Extraction with chloroform to isolate the product .

Critical considerations:

- Temperature control : Elevated temperatures likely enhance reaction rates but may increase side reactions.

- Purification : Post-reaction, the organic layer is washed with water to remove unreacted methylamine and byproducts .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- Elemental Analysis : Compare calculated vs. observed values (e.g., C: 23.10% calc. vs. 23.39% found; H: 3.10% calc. vs. 3.14% found) .

- Spectroscopy : NMR (¹H, ¹³C) to confirm bromine substitution patterns and ester functionality.

- Chromatography : TLC or GC-MS to assess purity and detect byproducts.

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : While specific safety data for this compound is limited, brominated esters generally require:

- Ventilation : Due to potential vapor release (vapor pressure: 0.019 mmHg at 25°C for ethyl analog) .

- Personal Protective Equipment (PPE) : Gloves and goggles to avoid skin/eye contact.

- Storage : Store at 4°C for stability (analogous to tert-butyl derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during this compound synthesis?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., FeBr₃, AlCl₃) to improve bromine selectivity.

- Solvent Optimization : Compare polar vs. non-polar solvents for yield and purity.

- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation.

- Byproduct Analysis : Employ GC-MS to identify and quantify impurities (e.g., over-brominated species) .

Q. What mechanistic insights explain the regioselectivity of bromination in δ-butyrolactone to form this compound?

- Methodological Answer : Proposed mechanisms involve:

- Radical vs. Ionic Pathways : Use radical inhibitors (e.g., BHT) or ionic promoters to determine dominant pathway.

- Computational Modeling : DFT studies to compare activation energies for bromination at C2 vs. C4 positions.

- Isotopic Labeling : Introduce ¹³C at specific carbons to track bromide incorporation .

Q. How does the ester group (methyl vs. ethyl) influence the reactivity of dibromobutyrate derivatives in subsequent amidation reactions?

- Methodological Answer :

- Steric Effects : Methyl esters may react faster due to lower steric hindrance compared to bulkier ethyl groups.

- Electronic Effects : Compare leaving group ability (methoxide vs. ethoxide) using kinetic studies.

- Solubility : Methyl derivatives may exhibit better aqueous solubility, impacting reaction rates with methylamine (as in ) .

Properties

IUPAC Name |

methyl 2,4-dibromobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Br2O2/c1-9-5(8)4(7)2-3-6/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHIGEQXJBMKKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40990491 | |

| Record name | Methyl 2,4-dibromobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40990491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29547-04-4, 70288-65-2 | |

| Record name | 29547-04-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2,4-dibromobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40990491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,4-dibromobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Dibromo-butyric acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.